molecular formula C14H10N2O7S B12807059 3-Nitro-4-(((4-nitrophenyl)sulfinyl)methyl)benzoic acid CAS No. 110046-49-6

3-Nitro-4-(((4-nitrophenyl)sulfinyl)methyl)benzoic acid

Cat. No.: B12807059
CAS No.: 110046-49-6
M. Wt: 350.31 g/mol
InChI Key: FZJVADOXZSFHFS-UHFFFAOYSA-N
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Description

3-Nitro-4-(((4-nitrophenyl)sulfinyl)methyl)benzoic acid is an organic compound that features both nitro and sulfinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(((4-nitrophenyl)sulfinyl)methyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-methylbenzoic acid followed by sulfoxidation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and oxidizing agents such as hydrogen peroxide for sulfoxidation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and sulfoxidation processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(((4-nitrophenyl)sulfinyl)methyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid are typical.

    Substitution: Electrophilic aromatic substitution often uses reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

3-Nitro-4-(((4-nitrophenyl)sulfinyl)methyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Nitro-4-(((4-nitrophenyl)sulfinyl)methyl)benzoic acid exerts its effects is largely dependent on its functional groups. The nitro groups can participate in redox reactions, while the sulfinyl group can interact with various biological molecules. These interactions can modulate biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-nitrobenzoic acid
  • 4-Nitro-m-toluic acid
  • 3-Nitro-p-toluic acid

Uniqueness

3-Nitro-4-(((4-nitrophenyl)sulfinyl)methyl)benzoic acid is unique due to the presence of both nitro and sulfinyl groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical transformations and biological interactions.

Properties

CAS No.

110046-49-6

Molecular Formula

C14H10N2O7S

Molecular Weight

350.31 g/mol

IUPAC Name

3-nitro-4-[(4-nitrophenyl)sulfinylmethyl]benzoic acid

InChI

InChI=1S/C14H10N2O7S/c17-14(18)9-1-2-10(13(7-9)16(21)22)8-24(23)12-5-3-11(4-6-12)15(19)20/h1-7H,8H2,(H,17,18)

InChI Key

FZJVADOXZSFHFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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